Dihydro-beta-ionol

Übersicht

Beschreibung

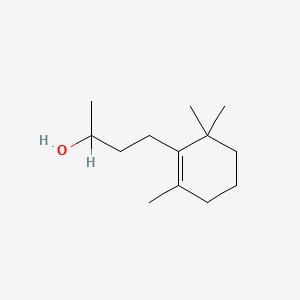

Dihydro-beta-ionol: is a chemical compound with the molecular formula C13H24O 1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl- . This compound is a derivative of ionone, which is a group of compounds known for their pleasant floral aromas. This compound is widely used in the fragrance industry due to its woody and ambery scent with fruity notes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Selective Reduction: One method involves the selective reduction of carbonyl in 5,6-epoxy-5,6-dihydro-beta-irisone using sodium borohydride (NaBH4) and cerium chloride heptahydrate (CeCl3.7H2O).

Epoxidation Reaction: Another method involves the epoxidation of beta-ionol using m-chlorobenzene performic acid in sodium bicarbonate and methylene dichloride at room temperature.

Industrial Production Methods: The industrial production of dihydro-beta-ionol typically involves large-scale synthesis using the selective reduction method due to its higher yield and purity. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Dihydro-beta-ionol can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives such as ketones and aldehydes.

Reduction: More saturated alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Intermediate in Organic Synthesis

Dihydro-beta-ionol is primarily used as an intermediate in the synthesis of complex organic compounds. Its structure allows for various chemical transformations, making it a key building block in organic chemistry. It can undergo oxidation, reduction, and substitution reactions to yield different derivatives:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Aldehydes |

| Reduction | NaBH4, LiAlH4 | More saturated alcohols |

| Substitution | Halogens, Nucleophiles | Substituted derivatives |

Biological Applications

Plant-Insect Interactions

Research indicates that this compound may play a role in plant-insect interactions. It has been shown to possess attractant properties for certain herbivores, suggesting potential applications in agricultural pest management. The compound's interaction with olfactory receptors is crucial for its biological activity, influencing the behavior of insects towards plants.

Medicinal Applications

Therapeutic Potential

While this compound is not extensively used in medicine, its derivatives are being explored for potential therapeutic properties. Some studies have suggested that compounds derived from this compound may exhibit anti-inflammatory or antimicrobial effects, warranting further investigation into their pharmacological applications.

Industrial Applications

Fragrance Industry

this compound is widely utilized in the fragrance industry due to its pleasant woody aroma. It is a key ingredient in many perfumes and scented products:

| Application Area | Specific Uses |

|---|---|

| Perfumes | Base notes in fragrances |

| Household Products | Air fresheners, scented candles |

| Cosmetics | Skin care products with fragrance |

Case Study 1: Synthesis of Fragrance Compounds

A study demonstrated the use of this compound as an intermediate in the synthesis of theaspiran, a compound known for its floral scent. The selective reduction of beta-ionone was performed using Birch reduction methods to achieve high yields of this compound, which were then converted into theaspiran through subsequent reactions .

Case Study 2: Ecotoxicity Assessment

An environmental risk assessment conducted on this compound evaluated its potential impact on aquatic ecosystems. The study utilized a tiered approach to estimate risk quotients based on usage volume and ecotoxicity data, indicating that while there are concerns regarding its environmental impact, it remains within acceptable limits when used appropriately .

Wirkmechanismus

Molecular Targets and Pathways: Dihydro-beta-ionol exerts its effects primarily through its interaction with olfactory receptors. Its molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a woody and ambery scent .

Vergleich Mit ähnlichen Verbindungen

Beta-ionone: Known for its floral, tea-like, and violet-orris scent.

Alpha-ionone: Another ionone derivative with a different scent profile.

Methyl ionone: Used in fragrances for its floral and woody notes.

Iralia: A synthetic ionone derivative with a unique scent.

Isoraldeine: Another synthetic derivative used in perfumery.

Uniqueness: Dihydro-beta-ionol is unique due to its combination of woody, ambery, and fruity notes, making it a versatile ingredient in the fragrance industry. Its ability to enhance diffusion and blend well with other fragrance components sets it apart from other similar compounds .

Biologische Aktivität

Dihydro-beta-ionol is a derivative of beta-ionone, a volatile compound widely recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C13H24O) is characterized by its unique molecular structure, which includes a cyclohexene ring with hydroxyl functional groups. This structure contributes to its reactivity and interaction with biological systems.

Biological Activities

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory conditions.

3. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been reported to suppress the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival and growth .

Metabolism and Bioavailability

The metabolism of this compound involves several enzymatic processes, primarily through oxidation and conjugation reactions. These metabolic pathways lead to the formation of various metabolites that may also possess biological activity. For example, studies indicate that this compound is metabolized into hydroxylated derivatives, which may enhance its bioactivity .

Table 1: Summary of Biological Activities of this compound

Pharmacological Applications

Given its diverse biological activities, this compound shows promise in various pharmacological applications:

- Cancer Therapy: Due to its ability to induce apoptosis in malignant cells, this compound could be developed as a complementary agent in cancer treatment protocols.

- Anti-inflammatory Drugs: Its anti-inflammatory properties suggest potential use in treating conditions such as arthritis or other chronic inflammatory diseases.

- Cosmetic Applications: The antioxidant properties make it an attractive ingredient in skincare formulations aimed at reducing oxidative damage.

Eigenschaften

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLEWGIVLSDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863146 | |

| Record name | Dihydro-beta-ionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white solid with a woody odour | |

| Record name | Dihydro-beta-ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in common organic solvents | |

| Record name | Dihydro-beta-ionol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3293-47-8 | |

| Record name | Dihydro-β-ionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3293-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-ionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-propanol, .alpha.,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,6,6-tetramethylcyclohexene-1-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.BETA.-IONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3T0WG30TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.00 to 40.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.